N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: is a complex organic compound characterized by its unique structural features, including a benzodioxine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxy-4-nitrobenzoic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-amine under basic conditions to yield the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of N-(2-amino-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the benzodioxine ring.
Scientific Research Applications
Chemistry: N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology and Medicine: This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure allows for the exploration of various biological activities, including enzyme inhibition and receptor binding.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can participate in electron transfer reactions, while the benzodioxine ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
- N-(2-methoxy-4-nitrophenyl)benzamide
- N-(2-methoxy-4-nitrophenyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
- N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Uniqueness: N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific substitution pattern and the presence of both a nitrophenyl group and a benzodioxine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-14-9-11(18(20)21)3-4-12(14)17-16(19)10-2-5-13-15(8-10)24-7-6-23-13/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPQOBSLMCYTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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